molecular formula C35H36N2O13 B1140804 Muraglitazar Acyl-beta-D-glucuronide CAS No. 875430-26-5

Muraglitazar Acyl-beta-D-glucuronide

カタログ番号: B1140804
CAS番号: 875430-26-5
分子量: 692.7 g/mol
InChIキー: VLMNHAOSAKQBJM-WKRHDJAJSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Muraglitazar Acyl-beta-D-glucuronide is a major metabolite of Muraglitazar, a dual peroxisome proliferator-activated receptor-α/γ activator. This compound is primarily used in proteomics research and has a molecular formula of C35H36N2O13 with a molecular weight of 692.67 .

準備方法

The preparation of Muraglitazar Acyl-beta-D-glucuronide involves synthetic routes that include acyl glucuronidation. This process typically involves the reaction of Muraglitazar with glucuronic acid in the presence of specific enzymes or catalysts. The reaction conditions often require a controlled environment with specific pH and temperature to ensure the stability and yield of the product .

化学反応の分析

Muraglitazar Acyl-beta-D-glucuronide undergoes several types of chemical reactions, including:

科学的研究の応用

Muraglitazar Acyl-beta-D-glucuronide is extensively used in scientific research, particularly in the fields of:

作用機序

Muraglitazar Acyl-beta-D-glucuronide exerts its effects by activating peroxisome proliferator-activated receptor-α/γ. These receptors are nuclear hormone receptors that regulate the transcription of genes involved in carbohydrate and lipid metabolism. The activation of these receptors leads to improved insulin action, enhanced glucose uptake, and reduced plasma free fatty acid levels .

類似化合物との比較

Muraglitazar Acyl-beta-D-glucuronide is similar to other acyl glucuronide metabolites such as Peliglitazar Acyl-beta-D-glucuronide. Both compounds are dual peroxisome proliferator-activated receptor-α/γ activators and undergo similar metabolic pathways. Peliglitazar Acyl-beta-D-glucuronide has greater stability in plasma compared to this compound .

生物活性

Muraglitazar Acyl-beta-D-glucuronide (M-AG) is a significant metabolite of Muraglitazar, a compound initially developed as a dual agonist for peroxisome proliferator-activated receptors (PPARs) α and γ. This article explores the biological activity of M-AG, focusing on its mechanisms of action, pharmacokinetics, biochemical pathways, and relevant research findings.

Target Receptors

M-AG primarily targets PPARα and PPARγ , which play crucial roles in regulating lipid and glucose metabolism. The activation of these receptors leads to various cellular responses that are beneficial in metabolic disorders.

Mode of Action

As a dual PPAR activator, M-AG modulates the expression of genes involved in metabolic processes. Specifically, PPARγ activation enhances insulin sensitivity by promoting glucose uptake and lipid storage in adipose tissue, while PPARα activation increases fatty acid oxidation in the liver.

Pharmacokinetics

M-AG undergoes extensive metabolism through acyl glucuronidation , where glucuronic acid is conjugated to Muraglitazar. This process is facilitated by enzymes such as uridine diphosphate glucuronosyltransferases (UGTs). The resultant M-AG is predominantly excreted via bile, constituting a significant fraction of the administered dose.

Biochemical Pathways

M-AG impacts several biochemical pathways:

  • Carbohydrate Metabolism : Enhances glucose tolerance and reduces plasma glucose levels.
  • Lipid Metabolism : Modulates lipid profiles by increasing fatty acid oxidation and decreasing triglyceride levels in the bloodstream .

Stability and Circulation

Research indicates that M-AG has lower plasma stability compared to its analog Peliglitazar Acyl-beta-D-glucuronide (P-AG). In human plasma studies, M-AG exhibited more rapid conversion to aglycon forms than acyl migration products, suggesting a faster metabolism that could influence its biological effects .

Case Studies

  • Clinical Observations : In clinical settings, M-AG was shown to improve oral glucose tolerance tests (OGTT), indicating its potential role in managing insulin resistance.
  • Animal Models : Studies on murine models demonstrated that varying dosages of M-AG could lead to different metabolic outcomes, highlighting the importance of dosage in therapeutic applications.

Comparative Analysis of Metabolites

MetaboliteStabilityMajor ActionCirculation LevelClinical Relevance
Muraglitazar AGLowInsulin sensitizationMinorPotential for diabetes treatment
Peliglitazar AGHighLipid modulationMajorGreater therapeutic index

特性

CAS番号

875430-26-5

分子式

C35H36N2O13

分子量

692.7 g/mol

IUPAC名

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-[(4-methoxyphenoxy)carbonyl-[[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methyl]amino]acetyl]oxyoxane-2-carboxylic acid

InChI

InChI=1S/C35H36N2O13/c1-20-26(36-32(47-20)22-6-4-3-5-7-22)16-17-46-24-10-8-21(9-11-24)18-37(35(44)48-25-14-12-23(45-2)13-15-25)19-27(38)49-34-30(41)28(39)29(40)31(50-34)33(42)43/h3-15,28-31,34,39-41H,16-19H2,1-2H3,(H,42,43)/t28-,29-,30+,31-,34+/m0/s1

InChIキー

VLMNHAOSAKQBJM-WKRHDJAJSA-N

SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)CN(CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O)C(=O)OC5=CC=C(C=C5)OC

異性体SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)CN(CC(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)C(=O)OC5=CC=C(C=C5)OC

正規SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)CN(CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O)C(=O)OC5=CC=C(C=C5)OC

同義語

N-[(4-Methoxyphenoxy)carbonyl]-N-[[4-[2-(5-methyl-2-phenyl-4-oxazolyl)ethoxy]phenyl]methyl]glycine β-D-Glucopyranuronic Acid 1-Ester; 

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。